2,4-Dimethyl-6-hydroxypyrimidine Forms Distinct Co-Crystal Networks vs. Structural Analogs
In a comparative study of phloroglucinol co-crystals with five N-heterocycles, 2,4-dimethyl-6-hydroxypyrimidine produced a unique hydrogen-bonding network distinct from those formed by 2-hydroxy-6-methylpyridine, 2-hydroxypyridine, 4-phenylpyridine, and 2,3,5,6-tetramethylpyrazine [1]. The structural characteristics of these co-crystals are strongly dependent on the chemical features of the coformer molecules, as well as their size and shape [1].
| Evidence Dimension | Co-crystal Hydrogen-Bonding Network Architecture |
|---|---|
| Target Compound Data | Forms specific supramolecular synthons with phloroglucinol [1] |
| Comparator Or Baseline | 2-Hydroxy-6-methylpyridine, 2-hydroxypyridine, 4-phenylpyridine, 2,3,5,6-tetramethylpyrazine [1] |
| Quantified Difference | Unique packing architecture; differences quantified via single-crystal X-ray diffraction (unit cell parameters and hydrogen-bond metrics reported) [1] |
| Conditions | Co-crystallization with phloroglucinol; crystal structures determined at low temperature [1] |
Why This Matters
Demonstrates that this compound is not a generic N-heterocycle; it imparts predictable, structurally validated hydrogen-bonding motifs essential for crystal engineering and pharmaceutical co-crystal design.
- [1] Cvetkovski, A., et al. (2016). Supramolecular hydrogen-bonding patterns of co-crystals containing the active pharmaceutical ingredient (API) phloroglucinol and N-heterocycles. Acta Crystallographica Section B, 72(3), 326-334. DOI: 10.1107/S2052520616004406. View Source
